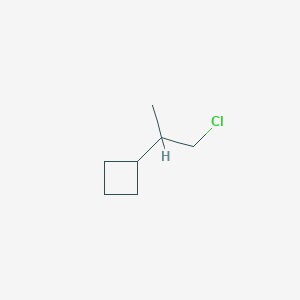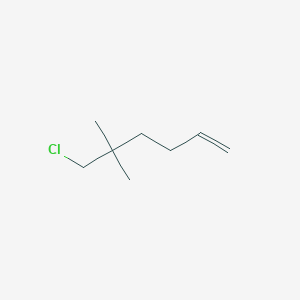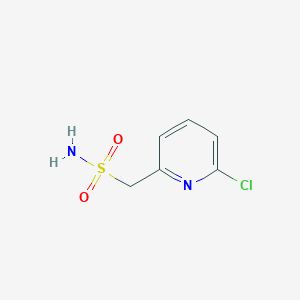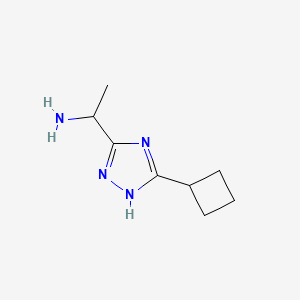
2-(2-Cyclobutyl-1,3-oxazol-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Cyclobutyl-1,3-oxazol-5-yl)acetic acid is a chemical compound with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol This compound features a cyclobutyl group attached to an oxazole ring, which is further connected to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclobutyl-1,3-oxazol-5-yl)acetic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Biginelli reaction, which involves the condensation of an aldehyde, an acid, and urea or thiourea, can be employed. The reaction conditions typically include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced equipment and techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Cyclobutyl-1,3-oxazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be performed to modify the oxazole ring or the acetic acid moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring or the cyclobutyl group are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce simpler compounds with modified ring structures.
Aplicaciones Científicas De Investigación
2-(2-Cyclobutyl-1,3-oxazol-5-yl)acetic acid has a wide range of scientific research applications, including:
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Cyclobutyl-1,3-oxazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. As a ligand, it can bind to metal ions and form complexes, which can then participate in various biochemical reactions. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-(2-Cyclobutyl-1,3-oxazol-5-yl)acetic acid include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a cyclobutyl group and an oxazole ring, which imparts specific chemical and physical properties. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C9H11NO3 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
2-(2-cyclobutyl-1,3-oxazol-5-yl)acetic acid |
InChI |
InChI=1S/C9H11NO3/c11-8(12)4-7-5-10-9(13-7)6-2-1-3-6/h5-6H,1-4H2,(H,11,12) |
Clave InChI |
XJIUIAGUVQVPMZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2=NC=C(O2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,5,7-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13195823.png)
![4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B13195826.png)

![Methyl 7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13195842.png)

![2-[(3,4-Dimethylphenyl)methyl]oxirane](/img/structure/B13195860.png)

![2-[(4-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13195871.png)

amine](/img/structure/B13195877.png)
![4-Bromo-2-{[(tert-butoxy)carbonyl]amino}-5-methoxybenzoic acid](/img/structure/B13195880.png)
